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Compound of Interest

Compound Name: 2,5-Dibromonicotinaldehyde

Cat. No.: B1277652 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2,5-Dibromnicotinaldehyd ist ein vielseitiger heterocyclischer Baustein, der in der

medizinischen Chemie und den Materialwissenschaften von großer Bedeutung ist. Die Präsenz

von zwei Bromatomen an der Pyridinstruktur ermöglicht vielfältige Kreuzkupplungsreaktionen,

während die Aldehydgruppe eine breite Palette chemischer Umwandlungen zur Einführung

neuer funktioneller Gruppen und zur Erweiterung des Molekülgerüsts erlaubt. Diese

Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung der

Aldehydfunktion, um Synthesewege für neue Wirkstoffkandidaten und funktionelle Moleküle zu

erschließen.

Reduktive Aminierung: Synthese von sekundären
und tertiären Aminen
Anwendungsbeispiel: Die reduktive Aminierung ist eine robuste Methode zur Umwandlung der

Aldehydgruppe in eine Aminfunktion, eine der wichtigsten funktionellen Gruppen in

pharmazeutischen Wirkstoffen.[1] Diese Reaktion verläuft in einem Schritt durch die Bildung

eines intermediären Imins, gefolgt von dessen Reduktion zu einem Amin.[1] Die Methode ist

hocheffizient und ermöglicht die Einführung einer Vielzahl von Alkyl- und Arylsubstituenten.[2]

Für die Reduktion können verschiedene Reagenzien wie Natriumtriacetoxyborhydrid (STAB)

oder Natriumcyanoborhydrid verwendet werden.[1][3]
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2,5-Dibromnicotinaldehyd

Imin/Iminium-Intermediat

+

Primäres/Sekundäres Amin
(R-NH2 / R2NH)

Substituiertes (2,5-Dibrompyridin-3-yl)amin

+

Reduktionsmittel
(z.B. NaBH(OAc)3)

Click to download full resolution via product page

Abbildung 1: Allgemeiner Reaktionsweg der reduktiven Aminierung.

Quantitative Datenübersicht: Die folgende Tabelle fasst die Ergebnisse der reduktiven

Aminierung von 2,5-Dibromnicotinaldehyd mit verschiedenen primären Aminen unter

Verwendung von Natriumtriacetoxyborhydrid (STAB) zusammen.
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Amin (R-NH₂) Lösungsmittel
Reaktionszeit
(h)

Ausbeute (%)
Reinheit
(HPLC, %)

Benzylamin
Dichlormethan

(DCM)
4 92 >98

Anilin
1,2-Dichlorethan

(DCE)
6 85 >97

Cyclohexylamin
Tetrahydrofuran

(THF)
5 88 >98

Methylamin (2M

in THF)

Tetrahydrofuran

(THF)
3 95 >99

Detailliertes Versuchsprotokoll: Synthese von N-Benzyl-(2,5-dibrompyridin-3-yl)methanamin
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Start

2,5-Dibromnicotinaldehyd
und Benzylamin in DCM lösen

Essigsäure (katalytisch) zugeben

30 min bei Raumtemperatur rühren
(Imin-Bildung)

Natriumtriacetoxyborhydrid (STAB)
portionsweise zugeben

4 Stunden bei Raumtemperatur rühren

Reaktion mit ges. NaHCO3-Lösung
quenching

Phasentrennung und Extraktion
der wässrigen Phase mit DCM

Vereinigte organische Phasen
über Na2SO4 trocknen und filtrieren

Lösungsmittel im Vakuum entfernen

Produkt mittels Säulenchromatographie
reinigen

Endprodukt

Click to download full resolution via product page

Abbildung 2: Experimenteller Arbeitsablauf für die reduktive Aminierung.
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Materialien: 2,5-Dibromnicotinaldehyd, Benzylamin, Natriumtriacetoxyborhydrid (STAB),

Essigsäure, Dichlormethan (DCM), gesättigte Natriumbicarbonatlösung (NaHCO₃),

wasserfreies Natriumsulfat (Na₂SO₄), Rundkolben, Magnetrührer, Standard-Glasgeräte.

Durchführung:

In einem 100-mL-Rundkolben werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40

mL wasserfreiem DCM gelöst.

Zur gerührten Lösung werden 1,09 mL (10,0 mmol) Benzylamin und 0,06 mL (1,0 mmol)

Essigsäure zugegeben.

Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu

ermöglichen.

Anschließend werden 3,18 g (15,0 mmol) Natriumtriacetoxyborhydrid portionsweise über

einen Zeitraum von 10 Minuten zugegeben.

Die Reaktionsmischung wird für 4 Stunden bei Raumtemperatur gerührt. Der

Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch Zugabe von 30 mL

gesättigter NaHCO₃-Lösung beendet (Quenching).

Die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 20 mL DCM

extrahiert.

Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das

Lösungsmittel unter reduziertem Druck entfernt.

Der Rückstand wird durch Säulenchromatographie an Kieselgel (Eluent:

Hexan/Ethylacetat-Gradient) gereinigt, um das reine Produkt zu erhalten.

Wittig-Reaktion: Synthese von Alkenen
Anwendungsbeispiel: Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von

Alkenen aus Aldehyden oder Ketonen.[4][5] Sie ermöglicht die Umwandlung der

Carbonylgruppe in eine C=C-Doppelbindung durch die Reaktion mit einem Phosphoniumylid
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(Wittig-Reagenz).[6] Diese Reaktion ist besonders nützlich für die Verlängerung von

Kohlenstoffketten und die Einführung von Vinylgruppen, die als Vorstufen für weitere

Funktionalisierungen dienen können. Die Stereoselektivität (E/Z-Isomere) hängt von der Art

des Ylids ab.[7]

2,5-Dibromnicotinaldehyd

Oxaphosphetan-Intermediat

+

Phosphoniumylid
(Ph3P=CHR)

Substituiertes (2,5-Dibrompyridin-3-yl)alken

→

Triphenylphosphinoxid
(Ph3P=O)

+

Click to download full resolution via product page

Abbildung 3: Allgemeiner Reaktionsweg der Wittig-Reaktion.

Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Wittig-Reaktion von 2,5-

Dibromnicotinaldehyd mit verschiedenen stabilisierten und unstabilisierten Yliden.
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Wittig-Reagenz
(Ph₃P=CHR)

Base Lösungsmittel Ausbeute (%) E/Z-Verhältnis

Ph₃P=CH₂ (aus

[Ph₃PCH₃]Br)
n-BuLi THF 85 -

Ph₃P=CHCO₂Et NaH THF 91 >95:5 (E)

Ph₃P=CHPh n-BuLi THF 78 30:70 (E/Z)

Ph₃P=CHCN K₂CO₃ DCM/H₂O 88 >90:10 (E)

Detailliertes Versuchsprotokoll: Synthese von 2,5-Dibrom-3-vinylpyridin
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Start

Methyltriphenylphosphoniumbromid
in trockenem THF suspendieren (N2-Atmosphäre)

Auf 0 °C kühlen und n-Butyllithium (n-BuLi)
langsam zugeben

1 Stunde bei 0 °C rühren
(Ylid-Bildung, orange-rote Lösung)

Lösung von 2,5-Dibromnicotinaldehyd
in THF langsam zugeben

Auf Raumtemperatur erwärmen
und 2 Stunden rühren

Reaktion mit ges. NH4Cl-Lösung
quenching

Mit Diethylether extrahieren

Organische Phase trocknen (MgSO4),
filtrieren und einengen

Produkt mittels Säulenchromatographie
reinigen

Endprodukt

Click to download full resolution via product page

Abbildung 4: Experimenteller Arbeitsablauf für die Wittig-Reaktion.
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Materialien: Methyltriphenylphosphoniumbromid, n-Butyllithium (n-BuLi, 2.5 M in Hexan),

2,5-Dibromnicotinaldehyd, wasserfreies Tetrahydrofuran (THF), gesättigte

Ammoniumchloridlösung (NH₄Cl), Diethylether, wasserfreies Magnesiumsulfat (MgSO₄),

Schlenk-Kolben, Spritzen, Standard-Glasgeräte.

Durchführung:

In einem trockenen 250-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 4,29 g

(12,0 mmol) Methyltriphenylphosphoniumbromid in 80 mL wasserfreiem THF suspendiert.

Die Suspension wird auf 0 °C gekühlt und 4,8 mL (12,0 mmol) n-BuLi-Lösung werden

langsam über eine Spritze zugetropft. Die Mischung färbt sich tief orange-rot.

Die Mischung wird 1 Stunde bei 0 °C gerührt, um die Ylid-Bildung zu vervollständigen.

Eine Lösung von 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 20 mL wasserfreiem

THF wird langsam zur Ylid-Lösung bei 0 °C getropft.

Nach der Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und

rührt für weitere 2 Stunden.

Die Reaktion wird durch vorsichtige Zugabe von 50 mL gesättigter NH₄Cl-Lösung beendet.

Die Mischung wird mit 100 mL Diethylether verdünnt, die Phasen werden getrennt und die

wässrige Phase wird zweimal mit je 30 mL Diethylether extrahiert.

Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das

Lösungsmittel unter reduziertem Druck entfernt.

Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat

95:5) gereinigt, um 2,5-Dibrom-3-vinylpyridin zu erhalten.

Knoevenagel-Kondensation: Synthese von α,β-
ungesättigten Verbindungen
Anwendungsbeispiel: Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation,

bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe besitzt (z. B.
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Malonsäureester, Cyanoessigsäureester).[8][9] Die Reaktion wird typischerweise durch eine

schwache Base wie Piperidin oder Pyridin katalysiert.[8] Das Ergebnis sind α,β-ungesättigte

Produkte, die wichtige Zwischenprodukte in der Synthese von Pharmazeutika und anderen

komplexen Molekülen sind.[10]

2,5-Dibromnicotinaldehyd

Aldol-Addukt
(nicht isoliert)

+

Aktive Methylenverbindung
(z.B. CH2(CO2Et)2)

Basenkatalysator
(z.B. Piperidin)

Kat.

α,β-ungesättigtes Produkt

- H2O

Click to download full resolution via product page

Abbildung 5: Allgemeiner Reaktionsweg der Knoevenagel-Kondensation.

Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Knoevenagel-Kondensation

von 2,5-Dibromnicotinaldehyd mit verschiedenen aktiven Methylenverbindungen.
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Aktive
Methylenverbi
ndung

Katalysator Lösungsmittel
Temperatur
(°C)

Ausbeute (%)

Diethylmalonat Piperidin Ethanol 80 89

Malononitril Piperidin Ethanol 25 96

Ethylcyanoacetat Piperidin Ethanol 60 93

Malonsäure

(Doebner-

Modifikation)

Pyridin Pyridin 100
75

(decarboxyliert)

Detailliertes Versuchsprotokoll: Synthese von Ethyl-2-cyano-3-(2,5-dibrompyridin-3-yl)acrylat
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Start

Aldehyd und Ethylcyanoacetat
in Ethanol lösen

Piperidin (katalytisch) zugeben

Mischung zum Rückfluss erhitzen
(2 Stunden)

Reaktionsfortschritt mittels DC überwachen

Auf Raumtemperatur abkühlen

Produkt fällt als Feststoff aus

Feststoff durch Filtration abtrennen

Mit kaltem Ethanol waschen

Produkt im Vakuum trocknen

Endprodukt

Click to download full resolution via product page

Abbildung 6: Experimenteller Arbeitsablauf für die Knoevenagel-Kondensation.
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Materialien: 2,5-Dibromnicotinaldehyd, Ethylcyanoacetat, Piperidin, Ethanol, Standard-

Glasgeräte mit Rückflusskühler.

Durchführung:

In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler, werden 2,66 g

(10,0 mmol) 2,5-Dibromnicotinaldehyd und 1,24 g (11,0 mmol) Ethylcyanoacetat in 50 mL

Ethanol gelöst.

Zur Lösung werden 0,1 mL Piperidin als Katalysator zugegeben.

Die Reaktionsmischung wird für 2 Stunden unter Rückfluss erhitzt.

Der Reaktionsfortschritt wird mittels DC verfolgt. Nach vollständiger Umsetzung wird die

Heizung entfernt.

Die Mischung wird langsam auf Raumtemperatur und anschließend im Eisbad auf 0-5 °C

abgekühlt.

Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.

Der Filterkuchen wird mit einer kleinen Menge kaltem Ethanol gewaschen, um

Verunreinigungen zu entfernen.

Das reine Produkt wird im Vakuumtrockenschrank getrocknet.

Grignard-Reaktion: Synthese von sekundären
Alkoholen
Anwendungsbeispiel: Die Reaktion von Aldehyden mit Grignard-Reagenzien

(Organomagnesiumhalogenide) ist eine klassische und äußerst vielseitige Methode zur Bildung

von Kohlenstoff-Kohlenstoff-Bindungen und zur Synthese von Alkoholen.[11][12] Die

Umsetzung von 2,5-Dibromnicotinaldehyd mit einem Grignard-Reagenz führt zur Bildung eines

sekundären Alkohols.[13] Diese Reaktion ermöglicht die Einführung einer breiten Palette von

Alkyl-, Aryl- und Alkinylgruppen an der Position des ehemaligen Aldehyds.
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2,5-Dibromnicotinaldehyd

Magnesiumalkoxid-Intermediat

+

Grignard-Reagenz
(R-MgX)

Sekundärer Alkohol

+

Saure Aufarbeitung
(z.B. NH4Cl (aq.))

Click to download full resolution via product page

Abbildung 7: Allgemeiner Reaktionsweg der Grignard-Reaktion.

Quantitative Datenübersicht: Die Tabelle fasst die Ergebnisse der Grignard-Reaktion von 2,5-

Dibromnicotinaldehyd mit verschiedenen Grignard-Reagenzien zusammen.
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Grignard-Reagenz
(R-MgX)

Lösungsmittel Reaktionszeit (h) Ausbeute (%)

Methylmagnesiumbro

mid
THF 1 90

Phenylmagnesiumbro

mid
THF 2 82

Vinylmagnesiumbromi

d
THF 1.5 75

Ethylmagnesiumchlori

d
Diethylether 1 88

Detailliertes Versuchsprotokoll: Synthese von 1-(2,5-Dibrompyridin-3-yl)ethanol
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Start

Aldehyd in trockenem THF lösen
und auf 0 °C kühlen (N2-Atmosphäre)

Methylmagnesiumbromid-Lösung
langsam zugeben

1 Stunde bei 0 °C rühren

Reaktion mit ges. NH4Cl-Lösung
bei 0 °C quenching

Auf Raumtemperatur erwärmen

Mit Ethylacetat extrahieren

Organische Phase waschen (Wasser, Sole),
trocknen (Na2SO4) und einengen

Produkt mittels Säulenchromatographie
reinigen

Endprodukt

Click to download full resolution via product page

Abbildung 8: Experimenteller Arbeitsablauf für die Grignard-Reaktion.
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Materialien: 2,5-Dibromnicotinaldehyd, Methylmagnesiumbromid (3.0 M in Diethylether),

wasserfreies Tetrahydrofuran (THF), gesättigte Ammoniumchloridlösung (NH₄Cl),

Ethylacetat, Sole, wasserfreies Natriumsulfat (Na₂SO₄), Schlenk-Kolben, Spritzen.

Durchführung:

In einem trockenen 100-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 2,66 g

(10,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem THF gelöst.

Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

4,0 mL (12,0 mmol) der Methylmagnesiumbromid-Lösung werden langsam über eine

Spritze zugetropft, wobei die Temperatur unter 5 °C gehalten wird.

Nach beendeter Zugabe wird die Mischung für 1 Stunde bei 0 °C gerührt.

Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von 30 mL gesättigter

NH₄Cl-Lösung beendet.

Die Mischung wird auf Raumtemperatur erwärmt und mit 50 mL Ethylacetat verdünnt.

Die Phasen werden getrennt. Die wässrige Phase wird zweimal mit je 25 mL Ethylacetat

extrahiert.

Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole

gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-

Gradient) gereinigt, um das reine Alkoholprodukt zu erhalten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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